molecular formula C8H7F3N2O2 B1318757 3-(Trifluoromethoxy)benzamidoxime CAS No. 886500-80-7

3-(Trifluoromethoxy)benzamidoxime

Cat. No.: B1318757
CAS No.: 886500-80-7
M. Wt: 220.15 g/mol
InChI Key: GDEBBTWHSBXNJB-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative featuring a trifluoromethoxy group at the 3-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethoxylation of a suitable benzene precursor using trifluoromethoxylating reagents . The amidoxime group can then be introduced through reactions with hydroxylamine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)benzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can convert the amidoxime group to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxadiazoles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The amidoxime group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzamidoxime .
  • 4-(Trifluoromethyl)benzamidoxime .

Uniqueness

3-(Trifluoromethoxy)benzamidoxime is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

Properties

CAS No.

886500-80-7

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

GDEBBTWHSBXNJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N

Origin of Product

United States

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